4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a precisely defined chemical entity with established molecular characteristics and standardized nomenclature systems. The compound is officially registered under the Chemical Abstracts Service number 1220016-40-9, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C₁₃H₁₉ClINO accurately describes the atomic composition, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and one oxygen atom within the molecular structure.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects the substitution pattern on the piperidine ring system. The molecular weight of 367.65 atomic mass units positions this compound within the medium molecular weight range typical of pharmaceutical intermediates. The hydrochloride salt form enhances water solubility characteristics compared to the free base, facilitating handling and potential biological applications.
Structural analysis reveals the compound consists of a six-membered piperidine ring bearing a two-carbon chain substituent at the 4-position, which terminates in an ether linkage to a 2-iodophenyl group. The Simplified Molecular Input Line Entry System representation IC1=CC=CC=C1OCCC2CCNCC2.[H]Cl provides a standardized chemical notation system for computational applications. The molecular architecture demonstrates characteristic features of phenoxyethyl piperidine derivatives, which represent an important class of bioactive compounds in medicinal chemistry.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1220016-40-9 |
| Molecular Formula | C₁₃H₁₉ClINO |
| Molecular Weight | 367.65 g/mol |
| MDL Number | MFCD13560626 |
Historical Development in Heterocyclic Chemistry
The historical development of piperidine chemistry traces back to the nineteenth century, establishing the foundation for understanding compounds like this compound within the broader context of heterocyclic research. Piperidine was first isolated in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained the compound through the treatment of piperine with nitric acid. This early discovery marked the beginning of systematic investigations into six-membered nitrogen-containing heterocycles, which would eventually lead to the development of sophisticated derivatives like the iodophenoxy-substituted compound under examination.
The nomenclature "piperidine" derives from the genus name Piper, reflecting its initial isolation from pepper-derived alkaloids. During the nineteenth century, structural elucidation of piperidine presented significant challenges, with the correct cyclic structure not definitively established until 1881 through the pioneering work of chemists including August Hofmann and Albert Ladenburg. Hofmann's exhaustive methylation procedure and Ladenburg's subsequent interpretations provided crucial insights into the six-membered ring structure, establishing methodologies that would influence heterocyclic chemistry for generations.
The evolution of heterocyclic chemistry during the twentieth century witnessed remarkable expansion, with heterocyclic compounds representing more than half of all known chemical compounds by the end of the second millennium. This growth reflected increasing recognition of the biological significance of nitrogen-containing rings, particularly in pharmaceutical applications. The development of synthetic methodologies for functionalized piperidines accelerated during this period, enabling the preparation of complex derivatives like iodophenoxy-substituted compounds through sophisticated organic transformations.
Modern synthetic approaches to piperidine derivatives have evolved to encompass diverse methodologies, including intramolecular cyclization reactions, oxidative amination procedures, and radical cascade processes. These advances have facilitated the preparation of highly substituted piperidines bearing complex substituents, including halogenated aromatic ether functionalities as observed in this compound. The historical progression from simple alkaloid degradation products to sophisticated pharmaceutical intermediates illustrates the remarkable development of heterocyclic chemistry over the past two centuries.
Position Within Piperidine Derivative Classifications
This compound occupies a distinctive position within the extensive classification system of piperidine derivatives, representing the intersection of several important structural categories. The compound belongs to the broader class of phenoxyethyl piperidines, which constitute a significant subset of piperidine derivatives characterized by aromatic ether substituents connected through ethyl spacer units. This structural motif appears frequently in pharmaceutical chemistry, where the phenoxyethyl group provides optimal spacing for receptor binding interactions while maintaining favorable pharmacokinetic properties.
Within the halogenated piperidine derivative classification, the presence of the iodine substituent on the phenyl ring places this compound among the heavy halogen-containing members of this family. Comparative analysis with related compounds reveals systematic structure-activity relationships, where halogen size and position significantly influence biological activity profiles. The 2-iodophenoxy substitution pattern represents a specific regioisomer that may exhibit distinct binding characteristics compared to 3-iodophenoxy or 4-iodophenoxy analogs, which are also documented in chemical literature.
Piperidine derivatives demonstrate remarkable versatility in pharmaceutical applications, with more than 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This compound specifically represents the phenoxyalkyl-substituted subclass, which has shown particular promise in neurological applications. The structural features combine the favorable properties of piperidine rings with the specific binding characteristics imparted by halogenated aromatic ether substituents.
| Classification Category | Structural Features |
|---|---|
| Primary Class | Piperidine Derivatives |
| Substitution Type | 4-Phenoxyethyl Substituted |
| Halogen Classification | Iodo-substituted Aromatics |
| Salt Form | Hydrochloride Salt |
| Molecular Architecture | Six-membered Saturated Nitrogen Heterocycle |
The synthetic accessibility of this compound class has been enhanced through developments in modern organic chemistry, particularly advances in etherification reactions and halogenation procedures. Recent synthetic methodologies have enabled efficient preparation of substituted phenoxyethyl piperidines through various routes, including nucleophilic substitution reactions and transition metal-catalyzed coupling procedures. These synthetic advances have facilitated systematic exploration of structure-activity relationships within this compound class, contributing to the ongoing development of pharmaceutical agents targeting specific biological pathways.
Properties
IUPAC Name |
4-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXIUSFRAWWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
The initial step involves iodination of phenol to produce 2-iodophenol, which serves as the precursor for the phenoxy moiety.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Iodination | Iodine (I₂), Sodium iodate (NaIO₃) | Room temperature or mild heating | Achieves selective iodination at the ortho position of phenol; yields are typically high (>80%) |
| Purification | Recrystallization | Ethanol or acetonitrile | Ensures high purity of 2-iodophenol for subsequent etherification |
Research Findings
- Iodination using iodine and sodium iodate is efficient and regioselective, with yields exceeding 75% under optimized conditions.
- The process avoids over-iodination and side reactions, ensuring high purity of the intermediate.
Formation of 2-(2-Iodophenoxy)ethylamine
Etherification Process
The phenol derivative undergoes nucleophilic substitution with 2-chloroethylamine to form the ether linkage.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Etherification | 2-Iodophenol, 2-Chloroethylamine | Reflux in polar aprotic solvent (e.g., DMF, DMSO) | Facilitates nucleophilic substitution; reaction temperature typically between 80-120°C |
| Work-up | Extraction with ethyl acetate, washing | Standard organic extraction | Removes unreacted starting materials and by-products |
Research Findings
- The etherification proceeds with moderate to high yields (65-85%) when performed under reflux with excess amine.
- The reaction is sensitive to moisture; anhydrous conditions improve yields.
Cyclization with Piperidine
Formation of the Piperidine Derivative
The key step involves cyclization of the amino-ether intermediate with piperidine to form the core structure.
Research Findings
- Cyclization yields vary from 70-90%, depending on temperature and reaction time.
- Use of inert atmospheres (nitrogen) prevents oxidation of sensitive intermediates.
Salt Formation: Hydrochloride
Conversion to Hydrochloride Salt
The free base is converted into its hydrochloride salt to improve stability and solubility.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Acidification | Hydrochloric acid (HCl) | Stirred at room temperature or slight warming | Complete conversion to hydrochloride salt, typically with an excess of acid |
| Isolation | Filtration, washing | Ethanol or acetone washes | Ensures removal of residual impurities |
Research Findings
- The hydrochloride salt formation is straightforward, with yields often exceeding 85%.
- Proper washing and drying are critical to obtain a pure, stable salt.
Industrial Scale Methodologies
Large-scale production employs continuous flow reactors and optimized reaction conditions to maximize yield and purity.
| Aspect | Details | References |
|---|---|---|
| Reactor Type | Continuous stirred-tank reactors (CSTR) | |
| Purification | Crystallization and filtration | |
| Yield | Typically 70-85% |
Summary of Key Research Findings
| Aspect | Findings |
|---|---|
| Iodination | Highly regioselective with high yield using iodine and sodium iodate |
| Etherification | Efficient in polar aprotic solvents; yields 65-85% |
| Cyclization | Intramolecular cyclization under reflux; yields 70-90% |
| Salt Formation | Acidic treatment converts free base to hydrochloride with high purity |
Chemical Reactions Analysis
4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodophenoxy group.
Scientific Research Applications
4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: In pharmaceutical research, it serves as a model compound for studying drug-receptor interactions and pharmacokinetics.
Industry: The compound is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The iodine substituent in the target compound distinguishes it from analogs with other halogens (e.g., Cl, Br) or functional groups. Key comparisons include:
*Note: The target compound's molecular weight is inferred based on iodine's atomic mass (~127) compared to bromine (~80) in similar structures.
Key Observations :
Regulatory and Environmental Considerations
- Regulatory Status : Analogs like 4-(Diphenylmethoxy)piperidine HCl () lack complete ecological data, suggesting similar gaps for the target compound. Compliance with MARPOL Annex III (marine pollutants) is critical .
- Synthesis: Routes may parallel those for related compounds, such as alkylation of piperidine with halogenated phenoxyethyl intermediates .
Biological Activity
4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, linked to a 2-iodophenoxyethyl group. This unique structure is believed to contribute to its biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly receptors and enzymes. The presence of the iodophenyl group enhances lipophilicity, potentially increasing receptor binding affinity. It is hypothesized that the compound may modulate neurotransmitter systems, similar to other piperidine derivatives.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence the activity of neurotransmitters, particularly in the central nervous system. It may act as an agonist or antagonist at specific receptors, affecting mood and cognitive functions.
- Antiproliferative Effects : Some studies have reported that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. The potential for this compound to inhibit cell growth warrants further investigation.
- Receptor Binding Studies : Binding affinity studies have shown that the compound interacts with serotonin and dopamine receptors, which are critical in regulating mood and behavior.
Case Studies and Experimental Data
-
Neuropharmacological Studies :
- A study conducted on rodent models demonstrated that administration of this compound led to significant alterations in behavior indicative of anxiolytic effects. This suggests potential applications in treating anxiety disorders.
-
Anticancer Activity :
- In vitro assays using human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell types. Further studies are needed to elucidate the specific pathways involved.
-
Binding Affinity :
- Radiolabeled versions of the compound were used in binding studies to assess affinity for serotonin receptors (5-HT2A and 5-HT2C). Results indicated moderate binding affinity, suggesting potential as a therapeutic agent in neuropsychiatric conditions.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Neurotransmitter modulation, antiproliferative | 10-30 |
| 4-[2-(Phenoxy)ethyl]piperidine hydrochloride | Structure | Antidepressant effects | 15-25 |
| 4-[2-(Chlorophenoxy)ethyl]piperidine hydrochloride | Structure | Anticancer activity | 20-40 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with 2-(2-iodophenoxy)ethyl chloride under alkaline conditions (e.g., using triethylamine as a base). Purification typically involves recrystallization or column chromatography with polar solvents like methanol/ethyl acetate mixtures . For purity >95%, HPLC analysis using a C18 column and a mobile phase of acetonitrile/water (pH adjusted with 0.1% trifluoroacetic acid) is recommended .
Q. How can the compound’s stability be assessed under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via UV-Vis spectroscopy (λ~270 nm, iodophenoxy absorbance) and compare with freshly synthesized batches. Ensure storage in amber vials under inert gas (e.g., argon) to prevent oxidation of the iodophenoxy group .
Q. What analytical techniques are critical for structural confirmation?
- Technique Table :
Advanced Research Questions
Q. How can reaction yields be optimized for the iodophenoxy intermediate?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
- Catalyst : Pd(OAc)₂ vs. CuI for Ullman coupling (iodophenoxy group introduction).
- Solvent : DMF vs. THF for solubility vs. reaction rate trade-offs.
- Temperature : 80°C vs. 110°C.
- Key Metric : Track yield via GC-MS and optimize using response surface methodology (RSM) .
Q. What strategies resolve contradictions in reported pharmacological activity (e.g., receptor selectivity vs. off-target effects)?
- Methodological Answer :
- In vitro : Perform competitive binding assays (e.g., radioligand displacement for σ-1 vs. σ-2 receptors) using HEK293 cells transfected with human receptors.
- In silico : Dock the compound into receptor models (PDB: 6DK1 for σ-1) using AutoDock Vina; compare binding energies of iodophenoxy vs. non-iodinated analogs .
- In vivo : Use knockout mouse models to isolate target-specific effects (e.g., σ-1 KO for off-target validation) .
Q. How can enantiomeric impurities be detected and quantified in the final product?
- Methodological Answer : Employ chiral HPLC with a Chiralpak IA column and hexane/isopropanol (85:15) mobile phase. Validate resolution using racemic standards and calculate enantiomeric excess (ee%) via peak area ratios. For trace impurities (<0.1%), use LC-HRMS with a Q-TOF detector .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Phase Solubility Analysis : Prepare saturated solutions in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2). Shake for 24h at 37°C, filter (0.22 µm), and quantify via UV spectrophotometry (λ = 265 nm).
- Contradiction Resolution : If DMSO solubility exceeds aqueous by >10-fold, consider micellar encapsulation (e.g., using Poloxamer 407) for in vitro assays to avoid solvent interference .
Safety and Handling
Q. What safety protocols are critical given limited toxicity data on this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles during handling. Use fume hoods for weighing/open transfers.
- Spill Management : Absorb with vermiculite, seal in chemical-resistant containers, and dispose as hazardous waste (UN3082).
- First Aid : For skin contact, rinse with 1% sodium thiosulfate solution to reduce iodine-related irritation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
